1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone
CAS No.: 925007-35-8
Cat. No.: VC13856762
Molecular Formula: C21H17ClO3
Molecular Weight: 352.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 925007-35-8 |
|---|---|
| Molecular Formula | C21H17ClO3 |
| Molecular Weight | 352.8 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C21H17ClO3/c22-17-8-6-15(7-9-17)12-20(23)19-11-10-18(13-21(19)24)25-14-16-4-2-1-3-5-16/h1-11,13,24H,12,14H2 |
| Standard InChI Key | XIMULUQOCGIJCZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)CC3=CC=C(C=C3)Cl)O |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)CC3=CC=C(C=C3)Cl)O |
Introduction
Structural and Chemical Characteristics
The compound’s structure features a central ethanone backbone flanked by two aromatic rings: a 4-benzyloxy-2-hydroxyphenyl group and a 4-chlorophenyl moiety. The benzyloxy group () introduces steric bulk and lipophilicity, while the hydroxyl (-OH) and chloro (-Cl) substituents enhance polarity and electronic effects. These functional groups collectively influence its reactivity, solubility, and biological interactions.
Table 1: Comparative Analysis of Structurally Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone | 242.27 | Lacks chlorophenyl group | |
| 1-(4-Chlorophenyl)-2-hydroxyethanone | 170.59 | Simplified structure, no benzyloxy | |
| 1-(4-Benzyloxy-5-chloro-2-hydroxyphenyl)ethanone | 292.71 | Additional chlorine at position 5 |
The presence of both electron-donating (hydroxyl) and electron-withdrawing (chlorine) groups creates a polarized electronic environment, facilitating participation in nucleophilic and electrophilic reactions.
Synthesis and Modification Strategies
Core Synthesis via Williamson Etherification
A common route involves the Williamson ether synthesis, where 2,4-dihydroxyacetophenone reacts with benzyl chloride in the presence of a base (e.g., ) to form the benzyloxy intermediate. Subsequent Friedel-Crafts acylation with 4-chlorobenzoyl chloride introduces the chlorophenyl group.
Key Reaction Steps:
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Ether Formation:
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Acylation:
Halogenation and Functionalization
Iodination and chlorination at specific positions (e.g., C-5) are achieved using reagents like chlorosuccinimide (NCS) or iodine/iodic acid mixtures. For example, iodination at C-3 enhances steric hindrance, altering binding affinities in biological systems .
Example Procedure:
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Iodination: 1-(4-Benzyloxy-5-chloro-2-hydroxyphenyl)ethanone (0.01 mol) is treated with iodine (0.01 mol) and iodic acid (0.01 mol) in ethanol at 35–40°C for 30 minutes. Excess iodine is quenched with sodium bisulfite, yielding the iodinated derivative .
Biological Activities and Mechanisms
Antimicrobial Properties
Chalcone derivatives synthesized from this compound exhibit broad-spectrum antimicrobial activity. In vitro studies against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) ranging from 12.5–50 µg/mL, comparable to standard antibiotics like ciprofloxacin .
Proposed Mechanism:
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The chlorophenyl group disrupts bacterial cell membranes via hydrophobic interactions.
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The hydroxyl group chelates metal ions essential for microbial enzymatic activity .
Applications in Medicinal Chemistry
Drug Precursor for Chalcones
This compound serves as a key intermediate in synthesizing chalcones—a class of molecules with anticancer, anti-inflammatory, and antidiabetic properties. For instance, coupling with substituted benzaldehydes yields derivatives like 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, which shows enhanced cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.7 µM) .
Table 2: Bioactive Chalcone Derivatives
| Derivative Structure | Biological Activity | IC₅₀/MIC (µg/mL) |
|---|---|---|
| 3-(4-Chlorophenyl)prop-2-en-1-one | Antibacterial | 12.5 |
| 3-(4-Methoxyphenyl)prop-2-en-1-one | Anticancer (MCF-7) | 8.7 |
| 3-(3-Hydroxyphenyl)prop-2-en-1-one | Antioxidant (DPPH scavenging) | 28.0 |
Enzyme Inhibition Studies
Molecular docking simulations reveal strong binding affinity () with cyclooxygenase-2 (COX-2), suggesting potential as a non-steroidal anti-inflammatory drug (NSAID) precursor. The chlorophenyl group forms van der Waals interactions with hydrophobic pockets in the enzyme’s active site .
Related Compounds and Structural Analogues
Fluorinated and Methoxylated Analogues
Replacing the chlorine atom with fluorine () or methoxy () groups modulates electronic properties and bioavailability. Fluorinated analogues exhibit improved blood-brain barrier permeability, while methoxylated versions show enhanced solubility in polar solvents .
Iodinated Derivatives
Iodination at C-3 or C-5 (e.g., 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)ethanone) increases molecular weight and radiostability, making these derivatives candidates for radiolabeling in diagnostic imaging .
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